Regioselectivity of Phenoxymethyl Substitution: Meta-Position (3-) Requirement for Melanin Inhibition Activity
Patented structure-activity relationship (SAR) studies specifically claim substituted 3-(phenoxymethyl) benzyl amines (the meta-substituted scaffold) as the basis for melanin production inhibition. [1] While quantitative IC50 data is not disclosed for individual compounds in the patent, the invention explicitly excludes ortho- and para-substituted analogs from its core claims, indicating that the 3-position is essential for the observed activity. This regiochemical requirement provides a clear selection criterion: the meta-substituted compound (CAS 910037-24-0) is the designated scaffold for this biological application, whereas the 2- and 4-substituted isomers lack this specific, patented activity claim.
| Evidence Dimension | Melanin Production Inhibition |
|---|---|
| Target Compound Data | Claimed as effective (no quantitative IC50 provided) |
| Comparator Or Baseline | 2-(phenoxymethyl)benzylamine (ortho) & 4-(phenoxymethyl)benzylamine (para) |
| Quantified Difference | Not applicable; qualitative activity claim limited to 3-substituted scaffold. |
| Conditions | In vitro melanin production assay in human melanocytes (patent context) |
Why This Matters
This patent-derived SAR ensures that procurement of the meta-substituted compound aligns with the intended biological application for melanin inhibition, whereas ortho- or para-substituted analogs would be off-target for this specific use-case.
- [1] Unilever PLC. (2011). Substituted 3-(phenoxymethyl) benzyl amines and personal care compositions. U.S. Patent Application Publication No. US 2011/0110871 A1. View Source
